![molecular formula C26H29FN2O3 B2720217 2-(3-(Diethylamino)propyl)-1-(3-fluorophenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 886165-19-1](/img/structure/B2720217.png)
2-(3-(Diethylamino)propyl)-1-(3-fluorophenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
The compound “2-(3-(Diethylamino)propyl)-1-(3-fluorophenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione” is a type of 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione . These compounds are part of a class of heterocyclic compounds that have been the focus of research in synthetic and medicinal chemistry, as many biologically active compounds are derived from heterocyclic structures .
Synthesis Analysis
An efficient and practical synthetic procedure for libraries of diversified 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones using a multicomponent process has been presented . This protocol was found to be compatible with a wide range of substituents and paves the way for the practical synthesis of title compounds with a broad range of substituents under mild conditions .Molecular Structure Analysis
The molecular structure of this compound can be deduced from its name. It contains a dihydrochromeno[2,3-c]pyrrole-3,9-dione core, which is substituted at the 2-position by a 3-(diethylamino)propyl group and at the 1-position by a 3-fluorophenyl group . It also has two methyl groups at the 6 and 7 positions .Scientific Research Applications
Synthesis and Material Science
Facile Synthesis Routes
Research in the field of organic chemistry often explores the synthesis of complex molecules. Compounds related to 2-(3-(Diethylamino)propyl)-1-(3-fluorophenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione serve as key intermediates in the synthesis of various heterocyclic compounds. These synthesis routes are crucial for developing new materials with potential applications in electronics, photonics, and as intermediates for further chemical transformations (Gabbutt et al., 2002).
Photoluminescent Polymers
The integration of heterocyclic compounds into polymers has led to the creation of highly luminescent materials. These materials, containing pyrrolo[3,4-c]pyrrole units, show promising applications in the fields of optoelectronics and sensing technologies due to their strong fluorescence properties. Such advances underscore the importance of heterocyclic chemistry in the development of new functional materials (Zhang & Tieke, 2008).
Biological Activities
Antitubercular Agents
Variants of dihydroquinolinones and pyridines tethered with aryl and heteroaryl groups, structurally related to the compound , have been synthesized and evaluated for their antitubercular properties. These studies highlight the potential of such compounds in developing new therapeutic agents against Mycobacterium tuberculosis, demonstrating the intersection of organic synthesis and medicinal chemistry (Kantevari et al., 2011).
Antimicrobial and Antifungal Activities
The synthesis of new heterocyclic compounds and their subsequent evaluation for antimicrobial and antifungal activities represent a significant area of research. Compounds analogous to this compound have shown promising results against a range of pathogens, indicating their potential as leads for developing new antimicrobial agents (Ghorab et al., 2017).
Cytotoxicity and Cancer Research
The design and synthesis of acyl derivatives of heterocyclic systems have been explored for their cytotoxic activities against various cancer cell lines. This research underscores the relevance of complex heterocyclic molecules in the search for new anticancer agents, with specific derivatives showing efficacy against resistant cell lines, offering insights into the development of novel therapeutic strategies (Gomez-Monterrey et al., 2011).
Future Directions
The development of a concise and efficient strategy leading to skeletal and stereochemical diversity has gained much attention in scientific communities involved in drug discovery and biomedical research . Therefore, the future directions of research on this compound could involve further diversification and exploration of its biological activity.
properties
IUPAC Name |
2-[3-(diethylamino)propyl]-1-(3-fluorophenyl)-6,7-dimethyl-1H-chromeno[2,3-c]pyrrole-3,9-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29FN2O3/c1-5-28(6-2)11-8-12-29-23(18-9-7-10-19(27)15-18)22-24(30)20-13-16(3)17(4)14-21(20)32-25(22)26(29)31/h7,9-10,13-15,23H,5-6,8,11-12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJSTZTBRAREFLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCN1C(C2=C(C1=O)OC3=C(C2=O)C=C(C(=C3)C)C)C4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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